N-(2-fluorobenzyl)-1-(4-methylphenyl)-1H-pyrido[2,3-e][1,3,4]thiadiazine-3-carboxamide 4,4-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-fluorobenzyl)-1-(4-methylphenyl)-1H-pyrido[2,3-e][1,3,4]thiadiazine-3-carboxamide 4,4-dioxide is a complex organic compound that belongs to the class of pyridothiadiazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorobenzyl)-1-(4-methylphenyl)-1H-pyrido[2,3-e][1,3,4]thiadiazine-3-carboxamide 4,4-dioxide typically involves multi-step organic reactions. The starting materials often include 2-fluorobenzylamine, 4-methylbenzaldehyde, and other reagents necessary for constructing the pyridothiadiazine core. Common reaction conditions may involve:
Condensation reactions: To form the initial intermediate.
Cyclization reactions: To construct the pyridothiadiazine ring.
Oxidation reactions: To introduce the 4,4-dioxide functionality.
Industrial Production Methods
Industrial production of such compounds may involve optimized synthetic routes to ensure high yield and purity. This often includes:
Catalytic processes: To enhance reaction efficiency.
Purification techniques: Such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorobenzyl)-1-(4-methylphenyl)-1H-pyrido[2,3-e][1,3,4]thiadiazine-3-carboxamide 4,4-dioxide can undergo various chemical reactions, including:
Oxidation: To form sulfoxides or sulfones.
Reduction: To reduce the nitro or carbonyl groups.
Substitution: To introduce different functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: For studying enzyme interactions and cellular pathways.
Medicine: As a potential therapeutic agent for treating diseases.
Industry: In the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of N-(2-fluorobenzyl)-1-(4-methylphenyl)-1H-pyrido[2,3-e][1,3,4]thiadiazine-3-carboxamide 4,4-dioxide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or activating specific enzymes.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Interacting with genetic material to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorobenzyl)-1-(4-methylphenyl)-1H-pyrido[2,3-e][1,3,4]thiadiazine-3-carboxamide 4,4-dioxide
- N-(2-bromobenzyl)-1-(4-methylphenyl)-1H-pyrido[2,3-e][1,3,4]thiadiazine-3-carboxamide 4,4-dioxide
Uniqueness
N-(2-fluorobenzyl)-1-(4-methylphenyl)-1H-pyrido[2,3-e][1,3,4]thiadiazine-3-carboxamide 4,4-dioxide is unique due to the presence of the fluorobenzyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and binding affinity to molecular targets.
ACS Publications, The Royal Society of Chemistry, and ChemSpider.
Properties
Molecular Formula |
C21H17FN4O3S |
---|---|
Molecular Weight |
424.4 g/mol |
IUPAC Name |
N-[(2-fluorophenyl)methyl]-1-(4-methylphenyl)-4,4-dioxopyrido[2,3-e][1,3,4]thiadiazine-3-carboxamide |
InChI |
InChI=1S/C21H17FN4O3S/c1-14-8-10-16(11-9-14)26-19-18(7-4-12-23-19)30(28,29)21(25-26)20(27)24-13-15-5-2-3-6-17(15)22/h2-12H,13H2,1H3,(H,24,27) |
InChI Key |
UAACMJHXFBHVOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=CC=N3)S(=O)(=O)C(=N2)C(=O)NCC4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.